MAO‑A Inhibition Potency Compared with Structurally Similar Quinoline Acetamide
In a direct head‑to‑head fluorescence assay using recombinant human membrane‑bound MAO‑A, N‑(6‑methoxy‑4‑methylquinolin‑8‑yl)acetamide (represented by BindingDB entry BDBM50450832/CHEMBL4202590) exhibited an IC50 of 2.40 × 10⁴ nM (24 μM). A close structural analog, N‑(4‑methylquinolin‑8‑yl)acetamide (BDBM50401981/CHEMBL1575961, lacking the C6‑methoxy group), gave an IC50 >1.00 × 10⁵ nM (>100 μM), indicating at least a 4‑fold potency advantage for the target compound [1][2]. This difference is mechanistically consistent with the electron‑donating methoxy substituent enhancing π‑stacking interactions within the MAO‑A active site.
| Evidence Dimension | MAO‑A enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 2.40 × 10⁴ nM (24 μM) |
| Comparator Or Baseline | N‑(4‑methylquinolin‑8‑yl)acetamide (BDBM50401981): IC50 >1.00 × 10⁵ nM (>100 μM) |
| Quantified Difference | ≥4‑fold lower IC50 (more potent) for the target compound |
| Conditions | Inhibition of human membrane‑bound MAO‑A expressed in insect cell membranes; kynuramine → 4‑hydroxyquinoline detection, 20 min incubation |
Why This Matters
For neurochemistry groups screening MAO inhibitors, this ≥4‑fold IC50 advantage justifies selecting the 6‑methoxy‑4‑methyl derivative over the des‑methoxy analog to improve assay sensitivity and reduce compound consumption.
- [1] BindingDB. BDBM50450832 – MAO‑A IC50: 2.40E+4 nM. Monomer ID 50450832. View Source
- [2] BindingDB. BDBM50401981 – MAO‑A IC50: >1.00E+5 nM. Monomer ID 50401981. View Source
